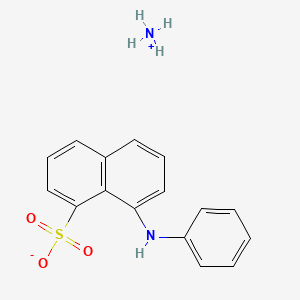








|
REACTION_CXSMILES
|
[NH4+:1].[NH:2]([C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:18]=1[C:17]([S:19]([O-:22])(=[O:21])=[O:20])=[CH:16][CH:15]=[CH:14]2)[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1>Cl([O-])(=O)(=O)=O.[Na+]>[CH:8]1[CH:3]=[CH:4][C:5]([NH:1][C:9]2[CH:10]=[CH:11][C:12]([C:12]3[CH:11]=[CH:10][C:9]([NH:2][C:3]4[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=4)=[C:18]4[C:13]=3[CH:14]=[CH:15][CH:16]=[C:17]4[S:19]([OH:22])(=[O:20])=[O:21])=[C:13]3[CH:14]=[CH:15][CH:16]=[C:17]([S:19]([OH:22])(=[O:20])=[O:21])[C:18]=23)=[CH:6][CH:7]=1 |f:0.1,2.3|
|


|
Name
|
product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
(5,5')-8- Anilino -1-naphthalene Sulfonate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.71 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].N(C1=CC=CC=C1)C=1C=CC=C2C=CC=C(C12)S(=O)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl(=O)(=O)(=O)[O-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
As the solution is stirred (A stirring mechanism
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
is used such as a magnetic stirring bar with the container (beaker)
|
|
Type
|
TEMPERATURE
|
|
Details
|
heat plate and magnetic drive stirrer), the D.C
|
|
Type
|
TEMPERATURE
|
|
Details
|
power supply voltage is increased
|
|
Type
|
CUSTOM
|
|
Details
|
are removed
|
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the solvent is removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in a minimal amount of methanol
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a short column of neutral alumina
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is removed
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue dissolved in a minimum amount of water
|
|
Type
|
ADDITION
|
|
Details
|
Excess barium acetate is added
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate bis-Ans as barium salt that
|
|
Type
|
CUSTOM
|
|
Details
|
is collected
|
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in water
|
|
Type
|
ADDITION
|
|
Details
|
An excess of potassium sulfate is added
|
|
Type
|
CUSTOM
|
|
Details
|
This salt is recrystallized
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)C4=C5C=CC=C(C5=C(C=C4)NC6=CC=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 1.01 mmol | |
| AMOUNT: MASS | 0.686 g | |
| YIELD: CALCULATEDPERCENTYIELD | 30.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |